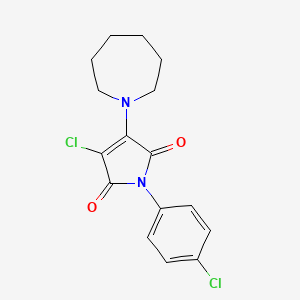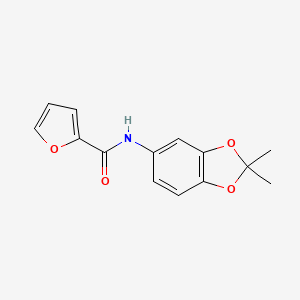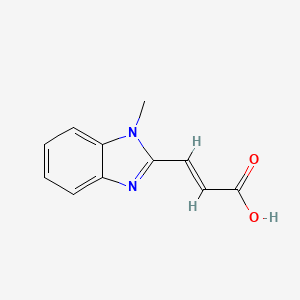
3-(1-azepanyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of molecules with significant interest due to their unique structural and functional properties. Such compounds are characterized by their heterocyclic components and halogenated substituents, which may influence their chemical behavior and interactions.
Synthesis Analysis
While specific synthesis details for "3-(1-azepanyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione" are not readily available, related compounds have been synthesized through various methods, including palladium-catalyzed cross-coupling reactions and condensation processes. For instance, similar pyrrolopyrrole diones have been synthesized using palladium-catalyzed aryl-aryl coupling reactions, indicating potential pathways for the synthesis of the target compound (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
The molecular structure of related dione compounds has been extensively studied using techniques such as X-ray crystallography. These studies reveal that such compounds often exhibit rigid ring systems connected by single bonds, with conformational variability influenced by substituent groups (Ratajczak-Sitarz et al., 1990). Intramolecular hydrogen bonding and synclinal conformations of terminal phenyl rings with respect to central rings have been observed, suggesting similar structural features could be present in the compound of interest.
Chemical Reactions and Properties
The chemical reactions and properties of "3-(1-azepanyl)-4-chloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione" can be inferred from studies on related compounds. For instance, pyrrolo[3,4-c]pyrrole-1,4-diones have been utilized in various organic reactions, indicating a potential for functional group transformations and reactivity towards nucleophiles and electrophiles alike (Gendron et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of compounds within this chemical class can vary significantly depending on the nature and position of substituents. Related compounds have been shown to be soluble in common organic solvents and exhibit varying degrees of crystallinity, which can affect their applications in materials science and organic electronics (Wu et al., 2011).
Chemical Properties Analysis
The chemical properties of such diones are influenced by their electronic structure, which is affected by the presence of electron-withdrawing groups like chloro substituents. This can impact their reactivity, photophysical properties, and potential as semiconductors or photoluminescent materials. Studies on similar compounds highlight their potential in organic electronics and as photoluminescent materials due to their unique electronic and optical properties (Zhang & Tieke, 2008).
特性
IUPAC Name |
3-(azepan-1-yl)-4-chloro-1-(4-chlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-5-7-12(8-6-11)20-15(21)13(18)14(16(20)22)19-9-3-1-2-4-10-19/h5-8H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBKEQDGEGFESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198367 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)

![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5594613.png)
![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)
![ethyl 2-amino-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5594625.png)
![7-[(4-methylpiperazin-1-yl)sulfonyl]-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5594631.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide dihydrochloride](/img/structure/B5594633.png)
![ethyl 6-oxo-6H-benzo[c]chromen-3-yl carbonate](/img/structure/B5594637.png)

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5594660.png)
![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5594671.png)